molecular formula C20H18FNO5S B2554743 Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate CAS No. 896311-65-2

Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate

Cat. No.: B2554743
CAS No.: 896311-65-2
M. Wt: 403.42
InChI Key: DQWXGJHUDDOLOP-UHFFFAOYSA-N
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Description

Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate is a useful research compound. Its molecular formula is C20H18FNO5S and its molecular weight is 403.42. The purity is usually 95%.
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Scientific Research Applications

Prodrugs and Antipneumocystis Activity

Research into benzyl (2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate derivatives has demonstrated their potential as prodrugs for amidines. One study synthesized carbamate analogues of 2,5-bis(4-amidinophenyl)furan, evaluating them against Pneumocystis carinii pneumonia in an immunosuppressed rat model. The study found that certain 4-fluorophenyl carbamate derivatives had superior anti-PCP activity with reduced toxicity, highlighting the therapeutic potential of these compounds in treating opportunistic infections in immunocompromised patients (Rahmathullah et al., 1999).

Crystal Structure Analysis

Another aspect of research on this compound focuses on its structural analysis. For instance, the crystal structure of a related compound, 2-ethyl-3-(4-fluorophenylsulfinyl)-5,7-dimethyl-1-benzofuran, was determined, providing insights into the molecular arrangements and interactions that could influence the compound's biological activity and solubility (Choi & Lee, 2014).

Fluorophore Development for Bio-imaging

Further research has explored the development of fluorophore-based chemosensors utilizing the phenoxazine framework combined with furan-2-carboxamide and phenyl sulfonyl components for selective detection of metal ions and biomarker applications. This work illustrates the compound's utility in creating advanced materials for bio-imaging and environmental monitoring, showcasing its versatility beyond pharmacological applications (Ravichandiran et al., 2020).

Carbonic Anhydrase Inhibition for Cancer Therapy

Benzofuran-based derivatives, including those related to this compound, have been designed as potential carbonic anhydrase inhibitors. These compounds, particularly those incorporating 4-fluorophenyl groups, have shown significant inhibition of cancer-associated carbonic anhydrase isoform IX, suggesting a promising direction for cancer therapy research (Shaldam et al., 2021).

Properties

IUPAC Name

benzyl N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO5S/c21-16-8-10-17(11-9-16)28(24,25)19(18-7-4-12-26-18)13-22-20(23)27-14-15-5-2-1-3-6-15/h1-12,19H,13-14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWXGJHUDDOLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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